molecular formula C2H4BrNO B1266107 2-Bromoacetamide CAS No. 683-57-8

2-Bromoacetamide

Cat. No.: B1266107
CAS No.: 683-57-8
M. Wt: 137.96 g/mol
InChI Key: JUIKUQOUMZUFQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromoacetamide can be synthesized through the reaction of ethyl bromoacetate with ammonia. The process involves the following steps :

  • Ethyl bromoacetate is added to a three-neck flask equipped with mechanical stirring, a thermometer, and a separatory funnel.
  • The mixture is cooled to -10°C using an ice-salt bath.
  • A 10% ammonia solution is slowly added to the mixture while maintaining the temperature below -5°C.
  • After the addition is complete, the mixture is stirred for an additional hour.
  • The resulting crystals are filtered, washed with ether, and dried to obtain this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Bromoacetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Bromoacetamide involves its ability to act as a brominating and oxidizing agent. It targets specific molecular sites, such as hydroxyl groups in alcohols, leading to their oxidation. The bromine atom in this compound can also participate in substitution reactions, where it is replaced by other nucleophiles .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its dual role as a brominating and oxidizing agent. Its specific reactivity with alcohols and its ability to participate in substitution reactions make it a valuable reagent in organic synthesis .

Properties

IUPAC Name

2-bromoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4BrNO/c3-1-2(4)5/h1H2,(H2,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUIKUQOUMZUFQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3058456
Record name Bromoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3058456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

683-57-8
Record name Bromoacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=683-57-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromoacetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000683578
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Bromoacetamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77371
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bromoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3058456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BROMOACETAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3G598E5OYA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromoacetamide
Reactant of Route 2
Reactant of Route 2
2-Bromoacetamide
Reactant of Route 3
Reactant of Route 3
2-Bromoacetamide
Reactant of Route 4
Reactant of Route 4
2-Bromoacetamide
Reactant of Route 5
Reactant of Route 5
2-Bromoacetamide
Reactant of Route 6
Reactant of Route 6
2-Bromoacetamide
Customer
Q & A

A: 2-Bromoacetamide acts as an alkylating agent, primarily targeting nucleophilic groups like the sulfur atom in cysteine residues or the N7 position of guanine in DNA. [] This alkylation can disrupt protein structure and function or interfere with DNA replication and transcription. [, ] For instance, this compound inactivates horse liver alcohol dehydrogenase, likely by reacting with amino groups in the active site. [] In the hairpin ribozyme, it alkylates G8, suggesting its role in active site chemistry and potentially as a general base. []

ANone:

  • Spectroscopic data:
    • IR: Characteristic peaks for amide and C-Br bonds. []
    • 1H NMR: Provides information on the chemical environment of hydrogen atoms in the molecule. [, ]
    • 13C NMR: Provides information on the chemical environment of carbon atoms in the molecule. []
    • EI-MS: Used for molecular weight determination and fragmentation pattern analysis. [, , , ]

A: this compound is commonly used as a reagent in organic synthesis. [, , , ] Its stability and compatibility depend on specific conditions:

  • Anhydrous conditions: Important for reactions involving this compound derivatives like N-(4-[18F]fluorobenzyl)-2-bromoacetamide. []
  • Solvent compatibility: Soluble in various organic solvents like acetonitrile, methanol, and dimethylformamide. [, , ]
  • Oligonucleotide labeling: N-(4-[18F]fluorobenzyl)-2-bromoacetamide is utilized for radiolabeling oligonucleotides for PET imaging. [, , , , ]
  • Crosslinking agent: Can facilitate the formation of covalent bonds between molecules, particularly in biological systems. [, ]

ANone: Computational methods contribute to understanding this compound derivatives' interactions with biological targets:

  • Molecular docking: Predicts the binding mode and affinity of this compound-containing compounds within the active sites of enzymes like acetylcholinesterase, butyrylcholinesterase, and lipoxygenase. []
  • QSAR models: Can be developed to correlate the structure of this compound derivatives with their biological activities. []

ANone: Modifications to the this compound structure influence its reactivity and biological properties:

  • Halogen substitution: The type of halogen atom (e.g., bromine, chlorine) can affect the reactivity and selectivity of the molecule. []
  • N-substitution: Introducing various aryl/aralkyl groups to the nitrogen atom significantly influences the biological activity of the resulting acetamide derivatives. [, , , , ]

A: While specific information on this compound formulation is limited in the provided research, it's clear that maintaining anhydrous conditions is crucial for the stability of its derivatives, particularly those used in radiolabeling. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.